2-chloro-N-{[(2,3-dimethylphenyl)carbamoyl]methyl}acetamide 2-chloro-N-{[(2,3-dimethylphenyl)carbamoyl]methyl}acetamide
Brand Name: Vulcanchem
CAS No.: 743456-90-8
VCID: VC7187730
InChI: InChI=1S/C12H15ClN2O2/c1-8-4-3-5-10(9(8)2)15-12(17)7-14-11(16)6-13/h3-5H,6-7H2,1-2H3,(H,14,16)(H,15,17)
SMILES: CC1=C(C(=CC=C1)NC(=O)CNC(=O)CCl)C
Molecular Formula: C12H15ClN2O2
Molecular Weight: 254.71

2-chloro-N-{[(2,3-dimethylphenyl)carbamoyl]methyl}acetamide

CAS No.: 743456-90-8

Cat. No.: VC7187730

Molecular Formula: C12H15ClN2O2

Molecular Weight: 254.71

* For research use only. Not for human or veterinary use.

2-chloro-N-{[(2,3-dimethylphenyl)carbamoyl]methyl}acetamide - 743456-90-8

Specification

CAS No. 743456-90-8
Molecular Formula C12H15ClN2O2
Molecular Weight 254.71
IUPAC Name 2-[(2-chloroacetyl)amino]-N-(2,3-dimethylphenyl)acetamide
Standard InChI InChI=1S/C12H15ClN2O2/c1-8-4-3-5-10(9(8)2)15-12(17)7-14-11(16)6-13/h3-5H,6-7H2,1-2H3,(H,14,16)(H,15,17)
Standard InChI Key HNFPQMZVEUUVMA-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)NC(=O)CNC(=O)CCl)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Chloro-N-{[(2,3-dimethylphenyl)carbamoyl]methyl}acetamide features a central acetamide backbone substituted with a chlorine atom at the second carbon position. The N-terminus is functionalized with a carbamoyl group linked to a 2,3-dimethylphenyl ring, introducing steric hindrance and hydrophobic character. The dimethyl substitution on the phenyl ring at the 2- and 3-positions distinguishes this compound from related isomers, such as 2-chloro-N-(2,6-dimethylphenyl)acetamide (CAS 1131-01-7), which exhibits altered solubility and reactivity profiles .

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis protocol for 2-chloro-N-{[(2,3-dimethylphenyl)carbamoyl]methyl}acetamide is documented in the provided sources, its structure suggests a multi-step route involving:

  • Chloroacetylation: Reaction of 2-chloroacetyl chloride with a primary amine precursor.

  • Carbamoylation: Introduction of the carbamoyl group via reaction with isocyanates or carbamoyl chlorides.

  • Aromatic Functionalization: Coupling with 2,3-dimethylaniline to install the dimethylphenyl moiety .

A related synthesis of N-(2,6-dimethylphenyl)chloroacetamide (CAS 1131-01-7) involves condensing 2,6-dimethylaniline with chloroacetyl chloride in the presence of a base, yielding 85–90% purity . Adapting this method for the 2,3-dimethyl isomer would require optimizing reaction conditions to account for steric differences.

Reactivity Profile

The electrophilic carbonyl carbon in the acetamide group renders the compound susceptible to nucleophilic attack, while the chlorine atom may participate in substitution reactions. For example, in Pd-catalyzed cross-coupling reactions, the chlorine could be replaced by aryl or alkyl groups to generate diversified analogs . The dimethylphenyl group’s electron-donating methyl substituents may moderate reactivity compared to unsubstituted phenyl derivatives .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility, dissolving preferentially in organic solvents such as chloroform and DMSO . This hydrophobicity aligns with trends observed in structurally similar N-arylacetamides, where alkylation of the aromatic ring reduces polarity . Stability data indicate no decomposition under standard storage conditions, though prolonged exposure to moisture or light should be avoided .

Spectroscopic Characterization

Although specific spectral data (e.g., NMR, IR) are unavailable, analogs like N-(2,6-dimethylphenyl)chloroacetamide provide reference benchmarks:

  • ¹H NMR: Aromatic protons resonate at δ 6.8–7.2 ppm, with methyl groups appearing as singlets near δ 2.3 ppm .

  • IR: Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~1550 cm⁻¹ (N–H bend) .

Future Research Directions

  • Synthetic Optimization: Developing regioselective methods to improve yield and purity.

  • Biological Screening: Evaluating inhibitory activity against urease, acetylcholinesterase, and cancer cell lines.

  • Computational Modeling: Docking studies to predict binding affinities for target enzymes.

  • Derivatization: Exploring substitutions at the chlorine or methyl positions to enhance bioactivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator